2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
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Overview
Description
The compound “2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one” is a complex organic molecule that contains a pyrano[4,3-c]pyridazin-3-one ring and a prop-2-en-1-yl (allyl) group . The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Sandmeyer reaction . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research has focused on developing new synthetic pathways for pyridazinone derivatives, highlighting their significance in organic synthesis. For instance, a study presented new methods for synthesizing pyridazin-6-ones and pyridazine-6-imines, which are closely related to the target compound, demonstrating the versatility of these chemical structures for further chemical modifications (Sayed et al., 2002).
Structural Elucidation : Detailed structural analysis and characterization of similar compounds have been conducted to understand their molecular configuration, stability, and reactivity. For example, studies on the synthesis, characterization, and structural elucidation of pyrazinone derivatives provide foundational knowledge essential for exploring the applications of similar compounds (Naveen Shivalingegowda et al., 2017).
Potential Pharmaceutical Applications
Antimicrobial Activity : Pyridazinone and pyrazine derivatives have been investigated for their antimicrobial properties. Research into new pyrazolo[3,4-d]pyridazin derivatives has shown significant antimicrobial activities against various Gram-negative and Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents (Akbas & Berber, 2005).
Anticancer Activity : The synthesis of polysubstituted 4H-pyran derivatives, related to the pyrazine family, has been explored for their anticancer activity. These compounds have shown promising results against different human cancer cell lines, indicating the potential for developing novel anticancer therapies (Hadiyal et al., 2020).
Future Directions
Properties
IUPAC Name |
2-prop-2-enyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-4-12-10(13)6-8-7-14-5-3-9(8)11-12/h2,6H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUIDNXCGJGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C2COCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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